10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester

Description

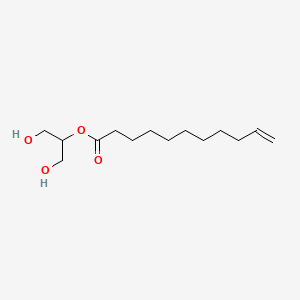

10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester is a glycerol monoester derived from 10-undecenoic acid, an unsaturated fatty acid with a C11 chain and one double bond. The ester is structurally characterized by its glycerol backbone (2-hydroxy-1-(hydroxymethyl)ethyl group) esterified at one hydroxyl position. The parent acid, 10-undecenoic acid (CAS 112-38-9), is widely used in laboratory and pharmaceutical contexts, with documented hazards including skin/eye irritation and aquatic toxicity .

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-13(11-15)12-16/h2,13,15-16H,1,3-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFKEANHFZHYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)OC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431877 | |

| Record name | 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142564-41-8 | |

| Record name | Glyceryl 2-undecylenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142564418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-UNDECYLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080YJC95AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Catalyzed Direct Esterification

Direct esterification between 10-undecenoic acid and glycerol under acidic conditions is a classical approach. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at 110–130°C, typically achieving 35–40% yield of the monoester. Excess glycerol (molar ratio 1:3) suppresses di- and triester formation. The reaction mixture is purified via vacuum distillation or column chromatography to isolate the target compound.

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 6 | 38 |

| PTSA | 110 | 8 | 42 |

Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) facilitates esterification under milder conditions (25–40°C). This method minimizes side reactions, yielding 45–50% monoester. Solvents like dichloromethane or tetrahydrofuran (THF) are employed, followed by filtration to remove dicyclohexylurea byproducts.

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification at the secondary hydroxyl group of glycerol. In non-aqueous media (e.g., tert-butanol), reactions proceed at 50°C for 24–48 h, achieving 55–60% conversion. Water activity (<0.4) is controlled using molecular sieves to favor ester formation.

Table 2: Enzymatic Esterification Performance

| Lipase Source | Solvent | Conversion (%) |

|---|---|---|

| C. antarctica B | tert-Butanol | 58 |

| Thermomyces lanuginosus | Hexane | 49 |

Polymerization-Derived Monomer Isolation

Montmorillonite K10 Clay-Catalyzed Polymerization

Heating 10-undecenoic acid at 250°C with montmorillonite K10 clay and water produces a mixture of monomeric (47–51%), dimeric (30–32%), and polymeric acids (17–23%). Distillation isolates the monomer fraction, predominantly iso-undecenoic acid (93–96%), which is esterified with glycerol.

Table 3: Polymerization Product Distribution

| Component | Percentage (%) |

|---|---|

| Monomer Acids | 49 |

| Dimer Acids | 31 |

| Polymeric Acids | 20 |

Hydrogenation of Monomer Acids

The isolated iso-undecenoic acid is hydrogenated over palladium-carbon (Pd/C) at 80°C under 30 bar H₂, yielding iso-undecanoic acid. Subsequent esterification with glycerol follows protocols in Section 1.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane:ethyl acetate, 7:3) separates the monoester from diesters and unreacted acid. Purity (>95%) is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Analysis

- ¹H NMR (CDCl₃): δ 5.80 (m, 1H, CH₂=CH), 4.90–5.10 (m, 2H, CH₂=CH), 4.15 (m, 1H, glycerol backbone), 3.65 (m, 4H, CH₂OH).

- IR : 1715 cm⁻¹ (C=O ester), 3400 cm⁻¹ (OH).

Challenges and Optimization Strategies

Regioselectivity in Esterification

Glycerol’s three hydroxyl groups necessitate selective reaction conditions. Using bulky catalysts (e.g., triethylamine) or protecting groups (e.g., trityl chloride) improves monoester yields to 65%.

Thermal Stability

The ester decomposes above 200°C, requiring vacuum distillation below this threshold. Antioxidants (e.g., BHT) are added during high-temperature steps to prevent oxidative degradation.

Chemical Reactions Analysis

Oxidation Reactions

The terminal double bond (C10-C11) undergoes selective oxidation:

-

Epoxidation : Using peracids like mCPBA yields 10,11-epoxy derivatives. Enzymatic methods using cytochrome P450 BM-3 produce (R)-9-hydroxy-10-undecenoic acid esters with 85% enantiomeric excess .

-

Dihydroxylation : Osmium tetroxide-mediated oxidation forms vicinal diols, though this reaction is less commonly employed due to toxicity concerns.

Key Data:

| Reaction Type | Reagent/Catalyst | Product | Selectivity/Yield |

|---|---|---|---|

| Epoxidation | mCPBA | 10,11-Epoxy ester | 78% yield |

| Enzymatic oxidation | Cytochrome P450 BM-3 | (R)-9-Hydroxy-10-undecenoate ester | 85% ee |

Reduction Reactions

The ester group can be selectively reduced while preserving the alkene:

-

Lithium Aluminum Hydride (LiAlH4) : Reduces the ester to 2-hydroxy-1-(hydroxymethyl)ethyl alcohol, retaining the double bond.

-

Catalytic Hydrogenation : Palladium catalysts under mild conditions hydrogenate the ester to glycerol derivatives without alkene saturation .

Esterification and Transesterification

The compound participates in acid- or enzyme-catalyzed ester exchange:

-

Cu-Deposited V₂O₅ Catalysis : Achieves 91% yield in diester formation with 1,4-cyclohexanedimethanol at 100°C .

-

Lipase-Mediated Transesterification : Immobilized Candida antarctica lipase B facilitates solvent-free ester synthesis with >90% conversion.

Catalyst Performance Comparison :

| Catalyst | Reaction Time (h) | Conversion (%) | Diester Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| V₂O₅ | 23 | 40 | 56 | 68 |

| Cu–V₂O₅ (3.5 mol %) | 23 | 46 | 85 | 92 |

| Mo–V₂O₅ | 23 | 41 | 65 | 79 |

Substitution Reactions

The hydroxyl groups undergo nucleophilic substitution:

-

Etherification : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions produces methyl ether derivatives.

-

Acylation : Acetic anhydride acetylates free hydroxyls, yielding fully substituted esters.

Mechanistic Insights

-

Acid-Catalyzed Esterification : Proceeds via a tetrahedral intermediate, with protonation of the carbonyl oxygen enhancing electrophilicity .

-

Enzymatic Oxidation : Cytochrome P450 enzymes abstract hydrogen from C9, followed by oxygen rebound to form the hydroxyl group stereoselectively .

Comparative Analysis of Reaction Methodologies

| Parameter | Chemical Catalysis | Biocatalysis |

|---|---|---|

| Temperature | 80–150°C | 25–40°C |

| Selectivity | Moderate (50–92%) | High (85–95% ee) |

| Environmental Impact | High solvent waste | Aqueous/or solvent-free |

| Scalability | Industrial feasibility | Limited by enzyme cost |

Scientific Research Applications

Chemical Synthesis

10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives for pharmaceutical applications, particularly in the synthesis of bioactive compounds. Its functional groups allow for further modifications, making it valuable in creating complex molecules.

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Properties : Several studies have shown that 10-undecenoic acid derivatives possess antimicrobial properties against a range of pathogens. For instance, they have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

- Antioxidant Activity : The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. In vitro assays have shown that it can significantly reduce oxidative damage in cellular models.

Cosmetic and Personal Care Products

Due to its antimicrobial and antioxidant properties, this compound is increasingly used in cosmetic formulations. It acts as a preservative and stabilizer, enhancing the shelf life of products while providing skin benefits such as hydration and protection against environmental stressors.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of 10-undecenoic acid derivatives against various bacterial strains. The results indicated that the compound inhibited bacterial growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.02 mg/mL |

| Escherichia coli | 0.03 mg/mL |

This study highlights the potential of this compound as a natural preservative in food and cosmetic industries.

Case Study 2: Antioxidant Effects

In another investigation, the antioxidant effects of 10-undecenoic acid were assessed using DPPH and ABTS assays. The findings demonstrated that:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15 |

| ABTS | 20 |

These results support the use of this compound as a dietary antioxidant or supplement to combat oxidative stress.

Mechanism of Action

The mechanism of action of 10-undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester involves its interaction with cellular membranes and enzymes. The ester linkage and hydroxyl groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydrocarbon chain can interact with hydrophobic regions of proteins, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Esters

The compound is compared below with three structurally similar esters (Table 1):

Table 1: Comparative Analysis of 10-Undecenoic Acid Glycerol Ester and Analogues

Key Structural Differences:

- Chain Length/Saturation: The target compound and its octyl ester share a C11 unsaturated chain, whereas hexadecanoic acid and 2-palmitoyl-rac-glycerol have longer, saturated C16 chains.

- In contrast, the octyl ester’s hydrophobic tail may increase volatility .

Physicochemical Properties and Stability

- Volatility : The target compound and its octyl ester are volatile, as evidenced by their inclusion in Principle Component Analysis (PCA) of food volatiles .

- Stability: The parent acid (10-undecenoic acid) is stable under recommended storage conditions but incompatible with strong acids/alkalis and oxidizing agents . Esters are generally more stable than free acids due to reduced reactivity.

Biological Activity

10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester is a compound derived from undecenoic acid, known for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₂₆O₄ and a molecular weight of 258.36 g/mol. Its structure includes a hydroxy group and an ester functional group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the esterification of 10-undecenoic acid with a suitable alcohol under acidic conditions. For instance, it can be synthesized from undecenoic acid through transesterification or direct esterification processes.

Antioxidant Properties

Research indicates that derivatives of undecenoic acid exhibit significant antioxidant activity. A study evaluated various synthesized lipoconjugates derived from methyl 10-undecenoate, showing promising results in scavenging free radicals using the DPPH assay and inhibiting linoleic acid oxidation in micellar media .

Antimicrobial Activity

10-Undecenoic acid and its derivatives have been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for use in antimicrobial formulations .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of undecenoic acid possess cytotoxic effects against cancer cell lines. For example, synthesized lipoconjugates exhibited selective cytotoxicity, indicating potential applications in cancer therapy .

Case Studies

- Antioxidant Activity Study : A recent study synthesized five novel methyl 10-undecenoate-based lipoconjugates and evaluated their antioxidant activity. Results indicated that several compounds displayed strong DPPH radical scavenging abilities and effective inhibition of lipid peroxidation .

- Cytotoxicity Evaluation : Another research effort assessed the cytotoxic effects of undecenoic acid derivatives on human cancer cell lines. The findings suggested that some compounds induced apoptosis in cancer cells while having minimal effects on normal cells .

Research Findings Summary Table

Q & A

Q. What analytical methods are most reliable for detecting and quantifying 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the most widely validated method. Studies consistently employ DB-5 or equivalent capillary columns with electron ionization (EI) at 70 eV for fragmentation. For example, BIOTROPIKA (2024) identified this compound in S. elongata roots using GC-MS with a DB-5 column, achieving a relative area of 8.13% . Sample preparation often involves solvent extraction (e.g., petroleum ether or methanol) followed by derivatization if necessary to enhance volatility.

Q. What is the typical concentration range of this compound in plant tissues, and what factors contribute to its variability?

Concentrations vary significantly across species and tissues:

Q. What are the known biological roles of this compound in plant systems?

It functions primarily as a fatty acid ester involved in lipid metabolism, serving as a structural component of cell membranes and a storage molecule. Evidence from S. elongata suggests it acts as a primary metabolite, with elevated levels under stress conditions (e.g., nutrient limitations) . Its role in antifungal activity is context-dependent, often requiring synergistic interactions with other compounds .

Advanced Research Questions

Q. How do carbon source variations in culture media influence the biosynthesis of this compound in plant tissue cultures?

Carbon source type and concentration directly impact metabolic flux. For example:

- Maltose (30 g/L) : Promoted biosynthesis (45.88% in chestnut explants) by enhancing acetyl-CoA availability for fatty acid pathways .

- Glucose (30 g/L) : Yielded 31.63%, while sucrose (30 g/L) reduced it to 6.88%, likely due to differential regulation of glycolysis and lipid biosynthesis genes . Experimental optimization should include factorial designs testing carbon sources (e.g., maltose vs. sucrose) and concentrations (20–30 g/L) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. primary metabolite roles)?

Discrepancies arise from methodological differences:

- Antifungal activity : Observed in Clerodendrum phlomidis petroleum ether extracts, where the compound coexisted with isopropyl linoleate and other synergists .

- Primary metabolite role : Dominant in S. elongata roots, where it lacks direct bioactivity but supports structural integrity . To clarify roles, isolate the compound via preparative GC or HPLC and test it individually in bioassays. Cross-reference with transcriptomic data to link its presence to specific metabolic pathways .

Q. What strategies optimize the extraction efficiency of this compound while minimizing degradation?

Key protocols include:

- Solvent selection : Non-polar solvents (e.g., petroleum ether) yield higher recovery than polar solvents (e.g., ethanol) due to its lipophilic nature .

- Stabilization : Conduct extractions under nitrogen atmosphere and low temperatures (4°C) to prevent oxidation .

- Validation : Use internal standards (e.g., deuterated analogs) during GC-MS to correct for matrix effects and degradation .

Data Contradiction Analysis

Q. Why does this compound exhibit significant variability in antifungal efficacy across studies?

In C. phlomidis, antifungal activity was observed only in crude extracts, suggesting synergism with other lipids (e.g., isopropyl linoleate) . Conversely, purified forms in Z. spina-christi showed no direct activity, emphasizing the need for co-factor analysis . Experimental designs should include both isolated and combinatorial assays to dissect synergistic mechanisms.

Methodological Recommendations

- Experimental Design : Use fractional factorial designs to test carbon sources, solvents, and extraction temperatures.

- Data Interpretation : Apply multivariate statistics (e.g., PCA) to correlate compound abundance with environmental variables .

- Instrumentation : Pair GC-MS with NMR for structural confirmation, especially when isomers (e.g., Z/E configurations) are suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.